molecular formula C6H6N4 B1614599 2-Methyl-1h-imidazo[4,5-b]pyrazine CAS No. 38956-46-6

2-Methyl-1h-imidazo[4,5-b]pyrazine

Cat. No.: B1614599
CAS No.: 38956-46-6
M. Wt: 134.14 g/mol
InChI Key: JIHDDMXKBQBWHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1H-imidazo[4,5-b]pyrazine (CAS 38956-46-6) is a high-value nitrogen-containing heterocyclic compound with the molecular formula C 6 H 6 N 4 and a molecular weight of 134.14 g/mol . It serves as a versatile chemical building block and key intermediate in organic synthesis and medicinal chemistry research, particularly in the development of novel pharmaceutical compounds . The compound is characterized by a density of approximately 1.371 g/cm 3 and a high boiling point of around 377.6°C at 760 mmHg . Researchers should note that this compound requires careful handling; it is associated with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . For optimal stability, the material should be stored sealed in a dry environment at room temperature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1H-imidazo[4,5-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-4-9-5-6(10-4)8-3-2-7-5/h2-3H,1H3,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHDDMXKBQBWHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=CN=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30302504
Record name 2-methyl-1h-imidazo[4,5-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30302504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38956-46-6
Record name NSC151668
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151668
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methyl-1h-imidazo[4,5-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30302504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 2 Methyl 1h Imidazo 4,5 B Pyrazine and Its Derivatives

Established Synthetic Pathways to Imidazo[4,5-b]pyrazines

Traditional methods for synthesizing the imidazo[4,5-b]pyrazine scaffold have laid the groundwork for more advanced approaches. These established pathways are often reliable and provide access to a variety of derivatives.

A facile and efficient method for the synthesis of imidazo[4,5-b]pyrazines involves a palladium-catalyzed amidation of 2-chloro-3-amino-pyrazines. nih.govcapes.gov.br This strategy allows for the rapid construction of the imidazole (B134444) ring onto the pyrazine (B50134) core, providing access to products with substitutions at the N1 and C2 positions. nih.govcapes.gov.br The process involves the coupling of a 2-chloro-3-amino-pyrazine with a primary amide, followed by an in-situ cyclization and dehydration, all occurring in a single reaction vessel. organic-chemistry.org This method is noted for its ability to overcome challenges in regioselective synthesis, particularly for substitution at the N1 position. organic-chemistry.org The electron-deficient nature of the pyrazine ring facilitates a faster reaction rate compared to its pyridine (B92270) analogues. organic-chemistry.org

Table 1: Palladium-Catalyzed Synthesis of Imidazo[4,5-b]pyrazine Derivatives

Catalyst Ligand Solvent Key Features Reference

This table summarizes the key components and advantages of the palladium-catalyzed synthesis route.

A classical and widely used method for forming the imidazo[4,5-b]pyrazine system is the condensation of a 1,2-diaminopyrazine with a suitable carbon electrophile. Common electrophiles include orthoesters and acid chlorides, which react with the diamine to form the imidazole ring. This approach is fundamental and serves as the final cyclization step in more complex, multi-step syntheses. For instance, after the in situ formation of a diaminopyrazine from other precursors, the addition of an orthoester like trimethyl orthoacetate or triethyl orthoformate introduces the C2 carbon (and a methyl group or hydrogen, respectively), leading to the desired 2-substituted-imidazo[4,5-b]pyrazine. nih.govnih.gov

Advanced and Novel Synthetic Approaches

More recent synthetic strategies focus on improving efficiency and accessing novel derivatives through innovative reaction cascades and precursor designs.

A novel and effective strategy for synthesizing 2-substituted-imidazo[4,5-b]pyrazines involves a tandem reduction-cyclization sequence starting from nih.govnih.govbeilstein-journals.orgoxadiazolo[3,4-b]pyrazines. nih.gov This method utilizes an in situ, iron-mediated reduction of the oxadiazole (furazan) ring, which is analogous to a nitro group, to generate a transient 1,2-diaminopyrazine intermediate. nih.govnih.gov This reactive intermediate is then immediately trapped by a carbon electrophile, such as an orthoester, to yield the final imidazo[4,5-b]pyrazine product in moderate to good yields. nih.govnih.gov This approach is valuable as it allows for the conversion of a readily available library of oxadiazolo[3,4-b]pyrazines into the corresponding imidazo[4,5-b]pyrazine derivatives. nih.gov

Table 2: Tandem Reduction-Cyclization Findings

Starting Material Reducing Agent Electrophile Product Key Advantage Reference

| nih.govnih.govbeilstein-journals.orgOxadiazolo[3,4-b]pyrazine | Iron (Fe) | Orthoester | 2-Substituted-1H-imidazo[4,5-b]pyrazine | Utilizes readily available precursors for diverse derivatives. nih.gov | nih.govnih.gov |

This table outlines the components and a key advantage of the tandem reduction-cyclization methodology.

This approach is closely related to the tandem reduction-cyclization method. The core of this strategy is the in situ reductive opening of the nih.govnih.govbeilstein-journals.orgoxadiazolo[3,4-b]pyrazine ring. nih.gov The oxadiazole fragment is reduced, for example with iron powder, which breaks the N-O bonds of the ring to form the corresponding 1,2-diaminopyrazine. nih.govnih.gov This highly reactive diamine is not isolated but is immediately "trapped" in the same reaction pot by an electrophile. This trapping and subsequent cyclization efficiently builds the desired imidazole ring onto the pyrazine core. nih.gov This one-pot process streamlines the synthesis, avoiding the isolation of potentially unstable diamine intermediates. nih.gov

The strategy of reductive cyclization of nitro-amino precursors is a powerful tool for the synthesis of various nitrogen-containing heterocycles. rsc.orgnih.gov In a method analogous to the synthesis of imidazo[4,5-b]pyridines, a nitro group positioned ortho to an amino group on an aromatic ring can be reduced to a nitroso or amino group, which then cyclizes. rsc.orgnih.gov Specifically for the imidazo[4,5-b]pyrazine system, it has been noted that iron-mediated reduction of nitroaromatics followed by cyclization with an orthoester is an effective method. nih.gov This highlights the versatility of the nitro group as a precursor to an amino group in a position suitable for intramolecular condensation to form the imidazole ring. nih.gov

Table 3: List of Mentioned Chemical Compounds

Compound Name
2-Methyl-1H-imidazo[4,5-b]pyrazine
Imidazo[4,5-b]pyrazine
1,2-Diaminopyrazine
Trimethyl orthoacetate
Triethyl orthoformate
nih.govnih.govbeilstein-journals.orgOxadiazolo[3,4-b]pyrazine
2-Chloro-3-amino-pyrazine
Imidazo[4,5-b]pyridinone

Regioselective Synthesis and Functionalization of the Imidazo[4,5-b]pyrazine Core

The precise control of substituent placement on the imidazo[4,5-b]pyrazine ring system is a key challenge in its synthetic chemistry. Researchers have developed several strategies to achieve regioselectivity, enabling the targeted functionalization of specific nitrogen and carbon atoms.

N-Alkylation Reactions under Phase Transfer Catalysis

Phase Transfer Catalysis (PTC) has emerged as a powerful and environmentally benign method for the N-alkylation of nitrogen-containing heterocycles, including the imidazo[4,5-b]pyrazine scaffold. acsgcipr.org This technique facilitates the reaction between a water-soluble inorganic base and an organic-soluble substrate by using a phase transfer agent, which shuttles the reactive anion from the aqueous phase to the organic phase. mdpi.com

The N-alkylation of heterocyclic compounds bearing an acidic N-H proton can be efficiently carried out using this method. researchgate.net In a typical PTC system for N-alkylation, an alkylating agent (e.g., an alkyl halide) reacts with the heterocyclic substrate in a biphasic system consisting of an organic solvent and an aqueous solution of a base like potassium carbonate or sodium hydroxide. researchgate.nethuji.ac.il A quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) bromide (TBAB), is commonly employed as the catalyst. researchgate.net The catalyst transports the deprotonated heterocycle anion into the organic phase, where it reacts with the alkylating agent. acsgcipr.org This method is advantageous due to its mild reaction conditions, high yields, and the use of inexpensive and safer inorganic bases. acsgcipr.orgresearchgate.net While extensive examples exist for related systems like pyrazoles and imidazoles, the principles are directly applicable to the imidazo[4,5-b]pyrazine core. researchgate.net

HeterocycleAlkylating AgentCatalyst/BaseConditionsOutcomeReference
Pyrazole (B372694)Propargyl bromideTBAB / K₂CO₃-N-Alkylation researchgate.net
IndoleNot Specified18-crown-6 / K-tert-butoxideDiethyl etherExclusive N-alkylation researchgate.net
PhenothiazineAlkyl halidesPTC Catalysts / OH⁻MildHigh-yield N-alkylation huji.ac.il

Positional Functionalization at C2, C5, and C6

Achieving regioselective functionalization at the carbon atoms of the imidazo[4,5-b]pyrazine core is essential for creating structural diversity.

C2 Position: The C2 position of the imidazole ring is a common site for substitution. One effective strategy involves the condensation of a substituted 2,3-diaminopyrazine (B78566) with a suitable carbon electrophile. For instance, using various orthoesters during a tandem reduction-cyclization sequence of researchgate.netnih.govrsc.orgoxadiazolo[3,4-b]pyrazines allows for the introduction of different substituents at the C2 position. nih.gov Another approach is the palladium-catalyzed amidation-cyclization of 3-amino-2-chloropyrazine analogs with formamide, which also facilitates the formation of the C2-unsubstituted imidazo (B10784944) ring. nih.gov

C5 and C6 Positions: The C5 and C6 positions on the pyrazine ring are less reactive than the imidazole ring positions, making their selective functionalization more challenging. However, methods have been developed that allow for the introduction of substituents at these sites, often starting from pre-functionalized pyrazine precursors. A synthetic route starting from researchgate.netnih.govrsc.orgoxadiazolo[3,4-b]pyrazines provides a means to generate imidazo[4,5-b]pyrazine derivatives with varied substitutions at the 5 and 6 positions. nih.gov In the isomeric imidazo[1,2-a]pyrazine (B1224502) system, regioselective metalation using TMP-bases (such as TMPMgCl·LiCl and TMP₂Zn·2MgCl₂·2LiCl) followed by quenching with electrophiles has been shown to be a powerful tool for functionalizing the pyrazine ring. nih.govresearchgate.net For example, the magnesiation of 6-chloroimidazo[1,2-a]pyrazine (B1590719) with TMPMgCl·LiCl leads to functionalization at the C3 position (note isomer differences), while using TMP₂Zn·2MgCl₂·2LiCl switches the selectivity to the C5 position. nih.govresearchgate.net These organometallic strategies highlight potential pathways for the selective functionalization of the imidazo[4,5-b]pyrazine core.

ScaffoldReagentPosition FunctionalizedMethodReference
Imidazo[4,5-b]pyrazineOrthoestersC2, C5, C6Reduction-cyclization of oxadiazolopyrazines nih.gov
6-chloroimidazo[1,2-a]pyrazineTMPMgCl·LiCl then E-XC3Regioselective Magnesiation nih.govresearchgate.net
6-chloroimidazo[1,2-a]pyrazineTMP₂Zn·2MgCl₂·2LiCl then E-XC5Regioselective Zincation nih.govresearchgate.net
3-aminoimidazo[1,2-a]pyrazineAryl Halides / Pd-catalystC6Direct C-H Arylation acs.org

Introduction of Specific Substituents (e.g., Trifluoromethyl, N-Methylation)

The introduction of specific functional groups, such as trifluoromethyl (CF₃) and methyl groups on the nitrogen atoms, can significantly influence the physicochemical and biological properties of the resulting molecules.

Trifluoromethylation: The electron-withdrawing trifluoromethyl group is a valuable substituent in medicinal chemistry. A method for synthesizing 2-trifluoromethyl-imidazo[4,5-b]pyrazines involves the in situ reduction of a researchgate.netnih.govrsc.orgoxadiazolo[3,4-b]pyrazine precursor with iron, followed by cyclization with an appropriate electrophile like trifluoroacetic anhydride. nih.gov Research has shown that the presence of a 2-trifluoromethyl group, in combination with N-methylation, is crucial for inducing mitochondrial uncoupling activity in this class of compounds. nih.gov

N-Methylation: N-methylation of the imidazole ring can be achieved using standard alkylating agents. For example, after the formation of the imidazo[4,5-b]pyrazine ring, methylation can be performed. In one study, N-methylation was found to be a key factor for the biological activity of 2-trifluoromethyl-imidazo[4,5-b]pyrazines. nih.gov A patent from 1969 describes the dimethylation of 1H-imidazo[4,5-b]pyrazin-2-ones using dimethyl sulfate (B86663) in the presence of sodium hydroxide. google.com

Synthetic Utility in Complex Molecular Architectures (e.g., Nucleoside Analogs)

The imidazo[4,5-b]pyrazine scaffold serves as a versatile building block for the construction of more complex molecular architectures, most notably nucleoside analogs. These compounds, where the imidazo[4,5-b]pyrazine moiety replaces the natural purine (B94841) base, are of significant interest in medicinal chemistry due to their potential as antiviral and anticancer agents. mdpi.com

The synthesis of imidazo[4,5-b]pyrazine nucleosides typically involves the glycosylation of the heterocyclic base. This can be achieved through several methods. One common approach is the condensation of a silylated derivative of the imidazo[4,5-b]pyrazine with a protected sugar halide or acetate. Another method is the fusion procedure, where the heterocycle and a protected sugar are heated together, often under reduced pressure. The regioselectivity of the glycosylation (i.e., attachment to N1 vs. N3 or other nitrogen atoms) is a critical aspect of the synthesis that must be carefully controlled and characterized. The development of these synthetic routes provides access to novel nucleoside analogs for biological evaluation. mdpi.com

Pharmacological and Biological Research on Imidazo 4,5 B Pyrazine Core Structures

Exploration of Imidazo[4,5-b]pyrazine as a Modular Core for Bioactive Compounds

The imidazo[4,5-b]pyrazine nucleus serves as a versatile and modular scaffold in the design of novel therapeutic agents. nih.govresearchgate.net Its inherent biological relevance, stemming from its structural analogy to purines, allows it to interact with a wide array of biological targets. nih.govrjpbr.comnih.gov Medicinal chemists can systematically modify the core at various positions (2, 5, and 6) to fine-tune the pharmacological properties of the resulting compounds. nih.gov This modularity enables the exploration of vast chemical space, leading to the discovery of compounds with diverse biological activities, including roles as kinase inhibitors, cardiotonic agents, and antiviral, antifungal, antimalarial, anticancer, anticonvulsant, and anxiolytic agents. nih.gov

The synthesis of imidazo[4,5-b]pyrazine derivatives often involves the conversion from nih.govacs.orgnih.govoxadiazolo[3,4-b]pyrazines through a tandem reduction-cyclization sequence. nih.gov This method facilitates the introduction of various substituents at the 2, 5, and 6 positions of the imidazo[4,5-b]pyrazine ring system, highlighting the scaffold's adaptability for creating a library of bioactive molecules. nih.gov

Enzyme and Receptor Target Modulation Studies

The structural features of the imidazo[4,5-b]pyrazine core make it an effective modulator of various enzymes and receptors critical in numerous disease pathways.

Kinase Inhibition Mechanisms and Selectivity Profiling (e.g., Aurora Kinases, FLT3)

Derivatives of the closely related imidazo[4,5-b]pyridine scaffold have been extensively studied as potent inhibitors of several protein kinases, including Aurora kinases and FMS-like tyrosine kinase 3 (FLT3). acs.orgnih.govnih.gov These kinases are crucial regulators of cell division and are often dysregulated in cancer.

Optimization of imidazo[4,5-b]pyridine-based inhibitors has led to the identification of dual FLT3/Aurora kinase inhibitors. acs.orgnih.govbohrium.comuq.edu.au For instance, one derivative, 27e, demonstrated potent inhibition of Aurora-A (Kd = 7.5 nM), Aurora-B (Kd = 48 nM), and FLT3 (Kd = 6.2 nM), including clinically relevant mutants like FLT3-ITD (Kd = 38 nM) and FLT3(D835Y) (Kd = 14 nM). acs.orgnih.govuq.edu.au The internal tandem duplication of FLT3 (FLT3-ITD) is a common mutation in acute myeloid leukemia (AML) and is associated with a poor prognosis. acs.orgnih.govuq.edu.au The ability of these compounds to inhibit both wild-type and mutant forms of FLT3 highlights their therapeutic potential.

The selectivity of these inhibitors is a key aspect of their development. By exploiting subtle differences in the ATP-binding pockets of different kinases, researchers have been able to design highly selective inhibitors. nih.gov For example, specific modifications at the C7 position of the imidazo[4,5-b]pyridine ring, guided by computational modeling, have yielded compounds with high selectivity for Aurora-A over Aurora-B. nih.govacs.org This selectivity is crucial for minimizing off-target effects and improving the therapeutic window of these potential drugs.

Table 1: Kinase Inhibition Profile of Imidazo[4,5-b]pyridine Derivatives
CompoundTarget KinaseInhibition (IC50/Kd)Reference
27e Aurora-AKd = 7.5 nM acs.orgnih.govuq.edu.au
Aurora-BKd = 48 nM acs.orgnih.govuq.edu.au
FLT3Kd = 6.2 nM acs.orgnih.govuq.edu.au
FLT3-ITDKd = 38 nM acs.orgnih.govuq.edu.au
FLT3(D835Y)Kd = 14 nM acs.orgnih.govuq.edu.au
31 Aurora-AIC50 = 0.042 µM nih.gov
Aurora-BIC50 = 0.198 µM nih.gov
Aurora-CIC50 = 0.227 µM nih.gov
18a/18b FLT3-ITDSubmicromolar acs.org
FLT3-D835YSubmicromolar acs.org

Receptor Antagonism and Agonism Research (e.g., Angiotensin II, Thromboxane (B8750289) A2, GABAA, 5-HT7 Receptors)

The versatility of the imidazo[4,5-b]pyrazine and related imidazo[4,5-b]pyridine scaffolds extends to their interaction with various G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

Angiotensin II Receptors: Imidazo[4,5-b]pyridine derivatives have been developed as potent and orally active antagonists of the angiotensin II type 1 (AT1) receptor. nih.govnih.gov These compounds are of interest for the treatment of hypertension. Further research has explored replacing parts of the molecular structure to improve properties like oral bioavailability, which was found to be low in some initial compounds. nih.gov

Thromboxane A2 Receptors: While direct research on 2-methyl-1h-imidazo[4,5-b]pyrazine and thromboxane A2 receptors is limited in the provided context, the broad applicability of the core structure suggests potential for modulation of this receptor, which is involved in platelet aggregation and vasoconstriction.

GABAA Receptors: The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. wikipedia.org Certain imidazo-based heterocyclic systems, such as imidazo[1,2-b] nih.govacs.orgnih.govtriazines, have been investigated as selective agonists for specific subtypes of the GABA-A receptor (α2/α3), with potential applications in treating anxiety without the sedative effects associated with broader-acting benzodiazepines. researchgate.net

5-HT7 Receptors: The serotonin (B10506) 7 (5-HT7) receptor is implicated in a variety of physiological processes, including mood regulation, learning, and circadian rhythms. researchgate.net Research has identified aminotriazines as novel 5-HT7 receptor antagonists, demonstrating that related heterocyclic structures can effectively target this receptor. researchgate.net

Anti-Infective Target Engagement Research (e.g., DprE1 enzyme)

The imidazo[4,5-b]pyrazine scaffold is also being explored for its potential in combating infectious diseases, particularly tuberculosis. The enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme for the synthesis of the mycobacterial cell wall and a validated target for anti-tuberculosis drugs. mdpi.comnewtbdrugs.orgpatsnap.com

Research has shown that derivatives of 1H-imidazo[4,5-b]pyridine can exhibit tuberculostatic activity. nih.gov Specifically, compounds with a 4-nitrophenoxy substitution at the 6th position have been synthesized and investigated as potential DprE1 inhibitors. nih.gov The nitro group is thought to be crucial for binding to a key cysteine residue (Cys387) in the active site of the DprE1 enzyme. nih.gov

Other Enzymatic Pathway Interventions (e.g., Tyrosyl-tRNA)

The structural similarity of the imidazo[4,5-b]pyrazine core to purines suggests its potential to interact with a wide range of enzymes that utilize purine-based substrates or cofactors. While specific research on this compound and tyrosyl-tRNA synthetase is not detailed in the provided search results, the general principle of targeting enzymes involved in nucleic acid and protein synthesis is a well-established strategy in drug discovery.

Modulation of Cellular Bioenergetics and Mitochondrial Uncoupling Mechanisms

Recent studies have uncovered a novel role for imidazo[4,5-b]pyrazine derivatives as modulators of cellular energy metabolism, specifically as mitochondrial uncouplers. nih.gov Mitochondrial uncoupling is a process where the oxidation of nutrients is disconnected from the production of ATP. nih.gov This is achieved by shuttling protons across the inner mitochondrial membrane, bypassing ATP synthase. nih.gov

A series of 2-substituted-imidazo[4,5-b]pyrazines were synthesized and their ability to increase cellular respiration was measured. nih.gov These studies revealed that specific structural features, namely a 2-trifluoromethyl group and N-methylation of the imidazole (B134444) ring, are critical for potent mitochondrial uncoupling activity. nih.gov The modulation of cellular bioenergetics through mitochondrial uncoupling is an attractive therapeutic strategy for a range of conditions, including cancer, neurodegenerative diseases, and metabolic disorders. nih.gov

Structure-Activity Relationship (SAR) Studies and Ligand Design Principles

The biological activity of imidazo[4,5-b]pyrazine derivatives is highly dependent on the nature and position of various substituents on the core structure. Researchers have systematically investigated these relationships to design potent and selective inhibitors for specific biological targets.

The modification of the imidazo[4,5-b]pyrazine and the closely related imidazo[4,5-b]pyridine core has been a key strategy in the development of kinase inhibitors. For instance, in the pursuit of c-Met kinase inhibitors, a series of imidazo[4,5-b]pyrazine derivatives were synthesized and evaluated. nih.gov The systematic investigation of substituents revealed critical insights into their impact on inhibitory activity.

Substitutions at various positions of the imidazo[1,2-a]pyrazine (B1224502) framework, specifically at the C2, C3, and C8 positions, have been shown to influence antioxidant and antimicrobial activities. tsijournals.com Structure-activity relationship (SAR) studies on these derivatives indicated that amination at the C8 position, in particular, enhances the antioxidant properties of these compounds. tsijournals.com

In the context of imidazo[4,5-b]pyridine-based kinase inhibitors, the introduction of a chlorine atom at the 6-position and a substituted piperazinyl group at the 7-position were found to be crucial for potent Aurora kinase inhibition. nih.govacs.org Further modifications at the 2-position of the imidazo[4,5-b]pyridine core with a 1,3-dimethyl-1H-pyrazol-4-yl group led to the identification of a dual inhibitor of FLT3 and Aurora kinases. nih.govacs.org

The following table summarizes the impact of key substituent variations on the biological activity of imidazo[4,5-b]pyrazine and related imidazo[4,5-b]pyridine derivatives:

Core StructurePosition of SubstitutionSubstituentTargetImpact on ActivityReference
Imidazo[4,5-b]pyrazineVariousVariousc-Met KinaseSystematic investigation led to potent inhibitors. nih.gov
Imidazo[1,2-a]pyrazineC8Amine GroupAntioxidantEnhanced activity. tsijournals.com
Imidazo[4,5-b]pyridine6ChlorineAurora KinasePotent inhibition. nih.govacs.org
Imidazo[4,5-b]pyridine74-(4-chlorobenzyl)piperazin-1-ylAurora KinasePotent inhibition. nih.govacs.org
Imidazo[4,5-b]pyridine21,3-dimethyl-1H-pyrazol-4-ylFLT3/Aurora KinaseDual inhibition. nih.govacs.org

In the development of imidazo[1,2-a]pyrazine-based antioxidants, structural modifications led to a significant improvement in activity, with IC50 values ranging from 28.1 to 8.54 μM. tsijournals.com This demonstrates a successful optimization strategy where targeted substitutions enhanced the desired biological effect. The comparison of compounds with varying substitutions at the C2 position highlighted the specific structural features that contribute to improved antioxidant capacity. tsijournals.com

Optimization strategies for imidazo[4,5-b]pyridine-based kinase inhibitors have focused on enhancing their oral bioavailability and metabolic stability. nih.govacs.org For example, the optimization of a series of Aurora kinase inhibitors led to a preclinical candidate with favorable pharmacokinetic properties. nih.govacs.org

Investigation of Protein-Ligand Interactions and Binding Modes (e.g., Kinase ATP-binding sites)

The efficacy of imidazo[4,5-b]pyrazine-based inhibitors is rooted in their ability to bind to the ATP-binding site of protein kinases. Molecular docking studies and co-crystallization experiments have been instrumental in elucidating the specific interactions that govern this binding.

The heteroaromatic nature of the pyrazine (B50134) ring allows for a combination of polar and non-polar interactions with the protein target. researchgate.net The nitrogen atoms in the pyrazine ring frequently act as hydrogen bond acceptors, a common interaction observed in protein-ligand complexes. researchgate.net

In the case of c-Met kinase inhibitors based on the imidazo[4,5-b]pyrazine scaffold, docking analysis was performed to understand the binding mode of the most promising compounds. nih.gov This analysis helps to rationalize the observed SAR and guides the design of next-generation inhibitors with improved affinity and selectivity.

For imidazo[4,5-c]pyridin-2-one derivatives targeting Src family kinases (SFKs), molecular dynamics simulations revealed the binding patterns of the most active compounds within the ATP binding site. nih.gov The imidazo[4,5-c]pyridin-2-one core was designed as a novel hinge region binder, forming crucial hydrogen bonds. nih.gov

The following table details the key interactions observed between imidazo-based compounds and their protein targets:

Compound ClassProtein TargetKey InteractionsReference
Pyrazine-based ligandsVarious ProteinsHydrogen bonds (N-atom as acceptor), weak hydrogen bonds (pyrazine H as donor), π-interactions. researchgate.net
Imidazo[4,5-b]pyrazine derivativesc-Met KinaseDocking analysis revealed specific binding modes. nih.gov
Imidazo[4,5-c]pyridin-2-one derivativesSrc Family KinasesBinding to the ATP pocket, with the core acting as a hinge region binder. nih.gov

Identification and Optimization of Preclinical Research Candidates for Target Engagement

The culmination of SAR studies, ligand optimization, and investigation of protein-ligand interactions is the identification of preclinical research candidates. These are compounds that exhibit a desirable balance of potency, selectivity, and drug-like properties, warranting further investigation in in vivo models.

A notable example is the optimization of an imidazo[4,5-b]pyridine-based series of Aurora kinase inhibitors, which led to the identification of a preclinical development candidate, 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (27e). nih.govacs.org This compound demonstrated potent inhibition of Aurora kinases and FLT3, including clinically relevant mutants, and exhibited oral bioavailability. nih.govacs.org

In the context of imidazo[4,5-b]pyrazine derivatives targeting c-Met, compound 1D-2 was identified as a promising candidate. nih.gov It showed significant inhibitory effects in both enzymatic and cellular assays, along with exquisite selectivity and satisfactory metabolic stability in human and rat liver microsomes. nih.gov

For glioblastoma treatment, a series of imidazo[4,5-c]pyridin-2-one derivatives were synthesized as SFK inhibitors. nih.gov Compound 1s from this series displayed effective activity against multiple glioblastoma cell lines and was identified as a novel SFK inhibitor candidate for further development. nih.gov

The table below highlights some of the preclinical candidates developed from imidazo-based scaffolds:

Compound IDTarget(s)Key FeaturesReference
1D-2 c-Met KinasePotent enzymatic and cellular inhibition, high selectivity, good metabolic stability. nih.gov
27e Aurora Kinases, FLT3Potent dual inhibitor, active against mutants, orally bioavailable. nih.govacs.org
1s Src Family KinasesEffective against glioblastoma cell lines, potential CNS drug characteristics. nih.gov

Advanced Applications and Emerging Research Directions of 2 Methyl 1h Imidazo 4,5 B Pyrazine

The heterocyclic compound 2-Methyl-1h-imidazo[4,5-b]pyrazine, a derivative of the imidazopyrazine scaffold, is a subject of increasing interest in various advanced scientific fields. Its unique structure, being an isostere of natural purines, provides a foundation for diverse chemical modifications and applications. nih.gov This article explores its role in materials science, its ecological context, and its future potential in biomedical research.

Q & A

Q. What are the common synthetic routes for 2-Methyl-1H-imidazo[4,5-b]pyrazine, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted pyrazines with appropriate amines or carbonyl precursors. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) are effective for introducing aryl or alkyl groups . To optimize yields:
  • Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Adjust solvent polarity (e.g., DMF or water) to stabilize intermediates .
  • Monitor temperature (80–120°C) to avoid side reactions like ring-opening .

Q. How can researchers characterize the structure of this compound derivatives?

  • Methodological Answer : Employ a combination of spectroscopic and crystallographic techniques:
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and ring fusion patterns .
  • X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding in the crystal lattice) .
  • HRMS : Verify molecular formula and fragmentation patterns .

Q. What biological screening assays are suitable for evaluating imidazo[4,5-b]pyrazine derivatives?

  • Methodological Answer : Prioritize enzyme inhibition and cytotoxicity assays:
  • Enzyme inhibition : Use fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) with IC50_{50} determination .
  • Cell viability : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT or resazurin assays .
  • Docking studies : Perform preliminary docking with AutoDock Vina to identify potential targets like c-Met kinase .

Advanced Research Questions

Q. How do structural modifications at the 2-position affect bioactivity and target selectivity?

  • Methodological Answer : Substituents at the 2-position influence electronic and steric properties:
  • Methyl groups : Enhance metabolic stability but reduce solubility; use logP calculations to balance lipophilicity .
  • Bromo/chloro substituents : Improve binding affinity via halogen bonding (e.g., with kinase ATP pockets) .
  • SAR studies : Compare IC50_{50} values of analogs (e.g., 2-amino vs. 2-methyl derivatives) to map pharmacophore requirements .

Q. What computational strategies predict binding interactions and decomposition pathways?

  • Methodological Answer : Combine DFT and molecular dynamics (MD) simulations:
  • *DFT (B3LYP/6-31G)**: Calculate thermodynamic stability of nitro derivatives and predict N–O bond cleavage pathways .
  • MD simulations : Simulate binding to c-Met kinase (PDB: 4UB) over 100 ns to assess conformational flexibility .
  • pKa_a calculations : Guide functionalization strategies (e.g., deprotonation sites for lithiation) .

Q. How can conflicting data on enzymatic inhibition mechanisms be resolved?

  • Methodological Answer : Address discrepancies via:
  • Enzyme kinetics : Determine KmK_m and VmaxV_{max} under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
  • Isothermal titration calorimetry (ITC) : Measure binding stoichiometry and enthalpy changes to confirm direct target engagement .
  • Meta-analysis : Compare datasets across studies using standardized assay conditions (e.g., pH 7.4, 37°C) .

Q. What strategies improve aqueous solubility without compromising bioactivity?

  • Methodological Answer : Modify the core structure or formulation:
  • Polar substituents : Introduce hydroxyl or amine groups at the 5/6-positions (e.g., oxazolo[4,5-b]pyrazines show 2x higher solubility) .
  • Prodrug design : Convert carboxylic acid groups to ester prodrugs for enhanced permeability .
  • Nanoformulation : Use liposomes or cyclodextrins to encapsulate hydrophobic derivatives .

Q. How to design in vivo studies for pharmacokinetic (PK) and toxicity profiling?

  • Methodological Answer : Follow these steps for preclinical evaluation:
  • Animal models : Use athymic nude mice for xenograft studies (e.g., glioma models) at 10–50 mg/kg doses .
  • PK parameters : Measure t1/2t_{1/2}, CmaxC_{max}, and AUC via LC-MS/MS in plasma and tissues .
  • Toxicology : Assess hepatotoxicity (ALT/AST levels) and neurotoxicity (rotarod test) after 14-day repeat dosing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1h-imidazo[4,5-b]pyrazine
Reactant of Route 2
Reactant of Route 2
2-Methyl-1h-imidazo[4,5-b]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.